シンノリン

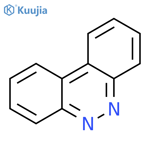

Cinnolinesは、ベンゼン環とピリジン環が融合した二環式ヘテロサイクル化合物であり、2つの窒素原子を含む構造を持つ。この特異な骨格は、高い化学的安定性と電子豊富性を特徴とし、有機合成における重要な中間体として機能する。特に、配位子としての特性により金属錯体の形成に適し、触媒や機能性材料の開発において広く利用される。医薬品や農薬の構造設計においても、生物活性を示すスカフォールドとして注目されている。合成法としては、ピリジン誘導体の酸化付加反応やクロスカップリング反応が効率的である。その多様な反応性と構造の柔軟性から、研究分野における応用が期待される。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

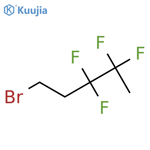

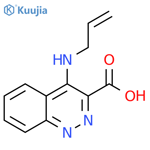

|

4-[(prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid | 1443980-57-1 | C12H11N3O2 |

|

5-Phenylcinnoline | 1823836-19-6 | C14H10N2 |

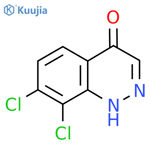

|

7,8-Dichlorocinnolin-4(1H)-one | 18514-99-3 | C8H4Cl2N2O |

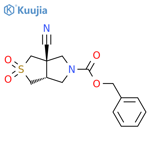

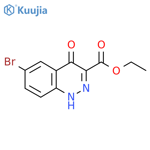

|

Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate | 1337558-28-7 | C11H9BrN2O3 |

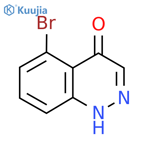

|

5-Bromocinnolin-4(1H)-one | 1076-15-9 | C8H5BrN2O |

|

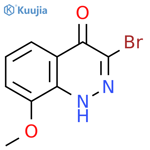

3-bromo-8-methoxycinnolin-4(1H)-one | 33844-20-1 | C9H7BrN2O2 |

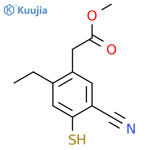

|

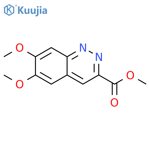

methyl 6,7-dimethoxycinnoline-3-carboxylate | 949328-77-2 | C12H12N2O4 |

|

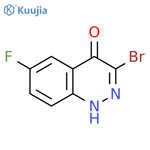

3-Bromo-6-fluoro-1H-cinnolin-4-one | 1443286-81-4 | C8H4BrFN2O |

|

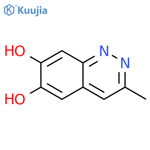

3-Methyl-6,7-cinnolinediol | 1176784-51-2 | C9H8N2O2 |

|

Benzo[c]cinnoline, radical ion(1-) (9CI) | 34524-78-2 | C12H8N2 |

関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

推奨される供給者

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品